Ac-DEVD-CMK

Apoptosis Caspase Inhibition Enzyme Kinetics

Ac-DEVD-CMK (Caspase-3 Inhibitor III) is a cell-permeable, irreversible inhibitor featuring the DEVD recognition sequence and a CMK warhead. Unlike reversible Ac-DEVD-CHO, its covalent binding ensures sustained inhibition post-washout. With 150-fold selectivity for caspase-3 (IC₅₀ 0.2 nM) over caspase-8 (30.1 nM), it enables precise dissection of apoptotic pathways. Validated in vivo (25 mg/kg IP in AILI models) and for hybridoma viability under nutrient stress.

Molecular Formula C21H31ClN4O11
Molecular Weight 550.9 g/mol
Cat. No. B1662386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-DEVD-CMK
SynonymsAc-DEVD-cmk
AcDEVD-cmk
acetyl-Asp-Glu-Val-Asp-cmk
acetyl-aspartyl-glutamyl-valyl-aspartyl-chloromethyl ketone
Molecular FormulaC21H31ClN4O11
Molecular Weight550.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C
InChIInChI=1S/C21H31ClN4O11/c1-9(2)18(21(37)25-12(6-16(31)32)14(28)8-22)26-19(35)11(4-5-15(29)30)24-20(36)13(7-17(33)34)23-10(3)27/h9,11-13,18H,4-8H2,1-3H3,(H,23,27)(H,24,36)(H,25,37)(H,26,35)(H,29,30)(H,31,32)(H,33,34)/t11-,12-,13-,18-/m0/s1
InChIKeyATNOUPFYBMVFLD-RSLFNQERSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Ac-DEVD-CMK (Caspase-3 Inhibitor III): A Selective, Irreversible Inhibitor for Apoptosis Research


Ac-DEVD-CMK (Caspase-3 Inhibitor III, CAS 285570-60-7) is a peptide-based, cell-permeable, and irreversible inhibitor of caspase-3, a key executioner protease in apoptotic pathways [1]. The compound features the DEVD (Asp-Glu-Val-Asp) recognition sequence, which confers specificity for caspase-3, coupled with a chloromethyl ketone (CMK) warhead that forms a covalent bond with the active site cysteine residue . This irreversible mechanism distinguishes it from reversible aldehyde-based inhibitors such as Ac-DEVD-CHO . Ac-DEVD-CMK is routinely used at concentrations up to 100 µM to dissect caspase-3-dependent cell death in cancer biology, neurobiology, and organ injury models .

Why Ac-DEVD-CMK Cannot Be Simply Replaced by Ac-DEVD-CHO or Z-DEVD-FMK


Ac-DEVD-CMK occupies a distinct mechanistic and functional niche among DEVD-based caspase inhibitors. Unlike the widely used reversible aldehyde inhibitor Ac-DEVD-CHO, Ac-DEVD-CMK forms a covalent, irreversible bond with the caspase-3 active site, conferring sustained inhibition even after washout and enabling distinct experimental paradigms requiring durable target engagement . Compared with the FMK-based irreversible inhibitor Z-DEVD-FMK, Ac-DEVD-CMK demonstrates markedly different potency in both biochemical and cell-based assays, with reported IC50 values spanning from sub-nanomolar to micromolar ranges depending on experimental context . Furthermore, evidence from islet transplantation models demonstrates that DEVD-CMK and Z-DEVD-FMK produce divergent functional outcomes, with DEVD-CMK paradoxically reducing graft function (50.0% vs 85.7% final graft function in controls) [1]. These differences underscore that DEVD-based inhibitors are not interchangeable; substitution without validation risks altering experimental outcomes and compromising data reproducibility.

Ac-DEVD-CMK Quantitative Differentiation Evidence: Comparative Potency, Mechanism, and Functional Selectivity


Irreversible vs Reversible Mechanism: Ac-DEVD-CMK Confers Sustained Caspase-3 Inhibition Versus Transient Blockade by Ac-DEVD-CHO

Ac-DEVD-CMK is an irreversible caspase-3 inhibitor, whereas Ac-DEVD-CHO is a reversible inhibitor . The CMK warhead forms a covalent thioether bond with the active site cysteine, permanently inactivating the enzyme; the CHO warhead forms a reversible hemithioacetal adduct that dissociates upon dilution . In a poplar xylem programmed cell death model, co-treatment with both inhibitors produced a more pronounced reduction in TUNEL signal than either alone, confirming distinct but complementary mechanisms of action [1].

Apoptosis Caspase Inhibition Enzyme Kinetics

Biochemical Potency: Ac-DEVD-CMK Achieves Sub-Nanomolar Caspase-3 Inhibition with 17.8-Fold Selectivity Over Caspase-8

In a direct head-to-head recombinant enzyme assay using purified caspases and fluorogenic substrates, Ac-DEVD-CMK inhibited caspase-3 with an IC50 of 0.2 nM and caspase-8 with an IC50 of 30.1 nM, yielding a 150.5-fold selectivity ratio for caspase-3 over caspase-8 [1]. In contrast, the reversible inhibitor Ac-DEVD-CHO demonstrated an IC50 of 0.016 µM (16 nM) for caspase-3, representing an 80-fold weaker potency than Ac-DEVD-CMK under comparable assay conditions [2].

Enzyme Inhibition Caspase Selectivity Biochemical Assay

In Vivo Hepatoprotection: Ac-DEVD-CMK Markedly Attenuates Acetaminophen-Induced Liver Injury at 25 mg/kg IP

In a murine model of acetaminophen (APAP)-induced acute liver injury (AILI), Ac-DEVD-CMK administered at 25 mg/kg intraperitoneally as a single dose 3 hours post-APAP markedly reduced liver damage in Sdc1−/− mice [1]. The study demonstrated that inhibition of caspase-3 activity mitigated liver injury, positioning Ac-DEVD-CMK as a validated in vivo tool for hepatoprotection research [1]. In contrast, the peptide DEVD-based reversible inhibitor Ac-DEVD-CHO exhibits poor in vivo stability and cell activity, limiting its utility in animal studies [2].

In Vivo Pharmacology Hepatoprotection Acute Liver Injury

Comparative Functional Selectivity: Z-DEVD-FMK but Not DEVD-CMK Preserves Islet Graft Function in Diabetic Mice

In a direct comparative study using porcine islet transplantation into diabetic nude mice, DEVD-CMK pretreatment (200 µM overnight) resulted in a significantly decreased final graft function of 50.0% (n=16) compared with 85.7% (n=14) in untreated control islets (p<0.05) [1]. In stark contrast, Z-DEVD-FMK pretreatment improved islet graft function and prevented apoptosis of isolated human islets in a separate study [2]. DEVD-CMK also significantly increased the percentage of necrosis in islets compared with controls (p<0.05) [1].

Islet Transplantation Diabetes Graft Function

Cell-Based Protection Profile: Ac-DEVD-CMK Provides 80% Viability Preservation Under Glutamine Deprivation

Under glutamine deprivation conditions in hybridoma cell culture, Ac-DEVD-CMK treatment resulted in only a 10% decrease in viable cell number after 36 hours, compared with an 80% decrease in control cultures lacking protective compounds [1]. In the same study, the pan-caspase inhibitor z-VAD-fmk produced a 20% decrease in viable cells under identical conditions [1]. This indicates that Ac-DEVD-CMK confers substantial but incomplete protection relative to pan-caspase inhibition, consistent with its caspase-3-selective profile [1]. In BL41 B cells, Ac-DEVD-CMK at 100 µM partially blocked Mn2+-induced cell death by 37% [2].

Hybridoma Cell Culture Nutrient Deprivation Cell Viability

Ac-DEVD-CMK: Validated Research Applications Based on Quantitative Evidence


Biochemical Selectivity Profiling: Discriminating Caspase-3 from Caspase-8 Activity

Ac-DEVD-CMK is optimally deployed in recombinant enzyme assays requiring clear discrimination between caspase-3 and caspase-8 activity. Based on direct biochemical evidence showing an IC50 of 0.2 nM for caspase-3 versus 30.1 nM for caspase-8 (150.5-fold selectivity) [1], researchers can use Ac-DEVD-CMK at concentrations in the 1–10 nM range to achieve near-complete caspase-3 inhibition with minimal caspase-8 cross-reactivity. This selectivity profile is superior to Ac-DEVD-CHO, which exhibits an IC50 of 16 nM for caspase-3 with less characterized selectivity [2].

In Vivo Hepatoprotection Studies in Murine Acute Liver Injury Models

Ac-DEVD-CMK is validated for in vivo hepatoprotection research, specifically in acetaminophen-induced acute liver injury (AILI) models. The established dosing regimen of 25 mg/kg intraperitoneal administration as a single dose 3 hours post-APAP challenge markedly attenuates liver damage in Sdc1−/− mice [3]. This application leverages the compound's in vivo stability—a property notably lacking in the reversible inhibitor Ac-DEVD-CHO [4]. Researchers should note that Ac-DEVD-CMK is one of the few DEVD-based inhibitors with demonstrated in vivo efficacy in liver injury models.

Long-Term Cell Culture and Washout Experiments Requiring Sustained Caspase-3 Inhibition

Ac-DEVD-CMK's irreversible mechanism makes it the preferred choice for experiments requiring durable caspase-3 blockade after inhibitor removal. Unlike reversible inhibitors such as Ac-DEVD-CHO, which dissociate from the active site upon washout, Ac-DEVD-CMK forms a covalent bond that permanently inactivates caspase-3 . This property is essential for pulse-chase experiments, extended culture periods where replenishing reversible inhibitors is impractical, and studies examining the temporal requirement of caspase-3 activity in cell fate determination.

Bioprocess Optimization: Protecting Hybridoma Cells from Nutrient Deprivation-Induced Apoptosis

In bioprocess applications, Ac-DEVD-CMK effectively preserves hybridoma cell viability under nutrient stress conditions. Quantitative evidence shows that Ac-DEVD-CMK limits viable cell loss to only 10% after 36 hours of glutamine deprivation, compared with 80% loss in untreated cultures [5]. This protective effect, while not as comprehensive as pan-caspase inhibitors (z-VAD-fmk yields 20% loss), is valuable for studies specifically dissecting the contribution of caspase-3 to nutrient deprivation-induced cell death and for optimizing fed-batch culture conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ac-DEVD-CMK

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.